
Formoterol
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Formoterol se puede sintetizar mediante un proceso de varios pasos que implica los siguientes pasos clave:
Formación del intermedio: La síntesis comienza con la preparación de un intermedio clave, que implica la reacción de 4-metoxifenilacetonitrilo con cloroformiato de etilo para formar un intermedio éster etílico.
Reducción y protección: El intermedio luego se reduce utilizando hidruro de litio y aluminio, seguido de la protección del grupo alcohol resultante con un grupo protector adecuado.
Formación del producto final: El intermedio protegido se somete a una serie de reacciones, que incluyen aminación, desprotección y formilación, para producir this compound.
Métodos de producción industrial: En entornos industriales, el this compound generalmente se produce como fumarato de this compound dihidratado. El proceso de producción involucra los siguientes pasos:
Síntesis de la base de this compound: La forma básica de this compound se sintetiza a través de la ruta sintética antes mencionada.
Formación de fumarato de this compound: La base de this compound luego se hace reaccionar con ácido fumárico para formar fumarato de this compound.
Análisis De Reacciones Químicas
Electrochemical Oxidation
Formoterol fumarate (FLFT) undergoes electro-oxidation on modified electrodes. A poly thiazole yellow-G layered multi-walled carbon nanotube paste electrode (Poly(TY-G)LMWCNTPE) demonstrated enhanced catalytic activity for FLFT oxidation in 0.2 M phosphate buffer (pH 6.5) at 0.538 V vs. Ag/AgCl . Key findings:
-
pH Dependence : Oxidation potential shifts negatively with increasing pH (6.0–8.5), indicating proton-coupled electron transfer .
-
Diffusion Control : Reaction kinetics are diffusion-controlled, with a linear detection range of 0.2–1.5 µM (absence of uric acid) and 3.0–8.0 µM (presence of uric acid) .
-
Limit of Detection (LOD) : 0.0128 µM (without uric acid) and 0.0129 µM (with uric acid) .
Table 1: Electrochemical Parameters for FLFT Oxidation
Parameter | Value (pH 6.5) |
---|---|
Peak Potential (V) | 0.538 |
Linear Range (µM) | 0.2–1.5 / 3.0–8.0 |
LOD (µM) | 0.0128 / 0.0129 |
Metabolic Reactions
This compound is metabolized via glucuronidation and O-demethylation in humans :
Glucuronidation
-
Stereoselectivity : (S,S)-Formoterol glucuronidates >2× faster than (R,R)-enantiomer .
-
Enzymes Involved : UGT1A1, UGT1A8, UGT1A9, UGT2B7, and UGT2B15 .
O-Demethylation
Table 2: Kinetic Parameters for this compound Glucuronidation
Enantiomer | Kₘ (µM) | Vₘₐₓ (pmol/min/mg) |
---|---|---|
(R,R) | 827.6 | 2,625 |
(S,S) | 840.4 | 4,304 |
Synthetic Reactions
This compound is synthesized via multi-step catalysis :
Key Steps
-
Reductive Amination :
-
2-Bromo-4'-RO-3'-nitroacetophenone reduced using borane and oxazaborolidine catalyst.
-
-
Hydrogenation :
-
Noble metal catalysts (Pt/C or Pd/C) convert intermediates to aniline derivatives.
-
-
Formylation :
Catalytic Hydrogenation
Table 3: Synthetic Pathways and Catalysts
Step | Catalyst | Yield/Selectivity |
---|---|---|
Hydrogenation | Pd/C | >99% enantiomeric purity |
Debenzylation | Pt/C | High crystallinity |
Stability and Decomposition
-
Thermal Stability : Decomposes at >135°C, releasing CO and NOₓ .
-
Oxidative Sensitivity : Reacts with strong oxidants (e.g., peroxides) .
Enantiomeric Interactions
Chiral separation using S-β-cyclodextrin mobile phase additives resolves (R,R)- and (S,S)-formoterol on achiral C8 columns :
Aplicaciones Científicas De Investigación
Pharmacological Profile
Mechanism of Action : Formoterol acts by selectively stimulating beta2-adrenergic receptors in bronchial smooth muscle, leading to bronchodilation. This action helps alleviate symptoms associated with asthma and COPD by relaxing airway muscles, thus improving airflow and reducing respiratory distress .
Potency and Duration : this compound exhibits a rapid onset of action (within 2-3 minutes) and a long duration of effect (up to 12 hours), making it suitable for both acute relief and maintenance therapy . Clinical studies have demonstrated that this compound is significantly more potent than salbutamol, with a bronchodilation effect lasting longer after administration .
Clinical Applications
-
Asthma Management :
- Combination Therapy : this compound is often used in combination with inhaled corticosteroids (ICS) such as budesonide or mometasone furoate for patients with moderate to severe persistent asthma. This combination enhances overall control of asthma symptoms and reduces the need for additional rescue medications .
- Exercise-Induced Bronchoconstriction (EIB) : this compound is effective as monotherapy for preventing EIB, providing significant protection during physical exertion .
- Chronic Obstructive Pulmonary Disease (COPD) :
-
Safety Profile :
- Extensive clinical trials have indicated that this compound does not significantly increase the risk of asthma-related deaths compared to non-LABA treatments. A systematic review encompassing over 94,000 patients showed no substantial increase in serious adverse events related to this compound use .
Efficacy Data from Clinical Trials
Case Studies
- ASSURE Study : This multicenter trial evaluated the effectiveness of this compound delivered via a single inhaler for asthma control at reduced medication doses. Results indicated significant improvements in symptom control and fewer exacerbations compared to traditional therapies .
- Pooled Analysis on Mortality Risk : A comprehensive analysis involving multiple studies assessed the mortality risk associated with this compound use. The findings suggested no significant increase in mortality rates among patients treated with this compound compared to those receiving non-LABA therapies .
Mecanismo De Acción
Formoterol ejerce sus efectos uniéndose selectivamente a los receptores beta2-adrenérgicos en la superficie de las células del músculo liso bronquial. Esta unión activa la adenilato ciclasa, lo que lleva a un aumento de los niveles de monofosfato de adenosina cíclico (AMPc). Los niveles elevados de AMPc provocan la relajación del músculo liso bronquial, lo que lleva a la broncodilatación y una mejoría del flujo de aire . El inicio rápido y la larga duración de acción de this compound lo hacen efectivo tanto para el alivio agudo como para el manejo a largo plazo del asma y la EPOC .
Comparación Con Compuestos Similares
Formoterol a menudo se compara con otros agonistas beta2-adrenérgicos, como:
Salmeterol: Al igual que el this compound, el salmeterol es un agonista beta2-adrenérgico de acción prolongada.
Albuterol (Salbutamol): Albuterol es un agonista beta2-adrenérgico de acción corta con un inicio de acción rápido, pero una duración de efecto más corta en comparación con el this compound.
Singularidad de this compound: La combinación única de inicio rápido y larga duración de acción de this compound lo distingue de otros agonistas beta2-adrenérgicos. Esto lo hace adecuado tanto para el alivio de los síntomas agudos como para la terapia de mantenimiento a largo plazo en el asma y la EPOC .
Actividad Biológica
Formoterol is a long-acting beta-2 adrenergic agonist (LABA) primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). Its biological activity is characterized by its potent effects on bronchial smooth muscle relaxation, anti-inflammatory properties, and modulation of immune cell activity. This article explores the biological mechanisms, efficacy, and clinical implications of this compound, supported by various studies and data.
This compound exhibits approximately 200-fold greater selectivity for beta-2 adrenergic receptors compared to beta-1 receptors, making it particularly effective for pulmonary applications while minimizing cardiac effects . Upon binding to beta-2 receptors, this compound activates adenylyl cyclase, leading to increased levels of cyclic AMP (cAMP). This elevation in cAMP results in:
- Bronchodilation : Relaxation of bronchial smooth muscle.
- Inhibition of mediator release : Decreased release of histamine and leukotrienes from mast cells and other inflammatory cells .
Anti-inflammatory Activity
Recent studies have demonstrated that this compound not only acts as a bronchodilator but also possesses significant anti-inflammatory properties. For instance, it has been shown to inhibit the generation of reactive oxygen species (ROS) and elastase release from neutrophils activated by fMLP (N-formyl-l-methionyl-l-leucyl-l-phenylalanine) at concentrations as low as 10 nM . This inhibition is associated with increased intracellular cAMP levels, indicating a robust anti-inflammatory response.
Table 1: Effects of this compound on Neutrophil Activity
Concentration (nM) | ROS Generation Inhibition (%) | Elastase Release Inhibition (%) | LTB4 Production Inhibition (%) |
---|---|---|---|
10 | Significant (p<0.05) | Significant (p<0.05) | Significant (p<0.05) |
100 | Significant (p<0.05) | Significant (p<0.05) | Significant (p<0.05) |
The findings suggest that this compound's effects on neutrophils could contribute to its therapeutic efficacy in conditions characterized by airway inflammation, such as asthma and COPD.
Comparative Studies
In head-to-head studies against salmeterol, this compound has consistently demonstrated superior efficacy in suppressing neutrophil reactivity and enhancing bronchodilation. One study indicated that this compound's potency in inhibiting neutrophil activity was markedly higher than that of salmeterol, making it a preferred choice for patients requiring rapid and sustained bronchodilation .
Case Study: Efficacy in Asthma Management
A clinical trial involving patients with moderate to severe asthma assessed the impact of this compound on lung function and symptom control. The results showed:
- Improved FEV1 : A significant increase in forced expiratory volume in one second (FEV1) was observed after administration.
- Symptom Control : Patients reported fewer nocturnal awakenings and reduced use of rescue inhalers compared to those receiving salmeterol.
Safety Profile
This compound is generally well-tolerated; however, potential side effects include tremors, palpitations, and headaches. The risk of adverse cardiovascular events is low due to its selectivity for beta-2 receptors .
Propiedades
IUPAC Name |
N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZSYCZIITTYBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860603 | |
Record name | N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Formoterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015118 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly (as fumarate salt), In water, 1.12X10+4 mg/L at 25 °C /Estimated/, 4.16e-02 g/L | |
Record name | Formoterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00983 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FORMOTEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Formoterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015118 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
5.0X10-14 mm Hg at 25 °C /Estimated/ | |
Record name | FORMOTEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Formoterol is a relatively selective long-acting agonist of beta2-adrenergic receptors, although it does carry some degree of activity at beta1 and beta3 receptors. Beta2 receptors are found predominantly in bronchial smooth muscle (with a relatively minor amount found in cardiac tissue) whereas beta1 receptors are the predominant adrenergic receptors found in the heart - for this reason, selectivity for beta2 receptors is desirable in the treatment of pulmonary diseases such as COPD and asthma. Formoterol has demonstrated an approximately 200-fold greater activity at beta2 receptors over beta1 receptors. On a molecular level, activation of beta receptors by agonists like formoterol stimulates intracellular adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The increased levels of cAMP in bronchial smooth muscle tissue result in relaxation of these muscles and subsequent dilation of the airways, as well as inhibition of the release of hypersensitivity mediators (e.g. histamine, leukotrienes) from culprit cells, especially mast cells., Formoterol is a long-acting selective stimulator of the beta2-adrenergic receptors in bronchial smooth muscle. This stimulation causes relaxation of smooth muscle fibers and produces bronchodilation., Formoterol stimulates beta2-adrenergic receptors and apparently has little or no effect on beta1- or alpha-adrenergic receptors. The drug's beta-adrenergic effects appear to result from stimulation of the production of cyclic adeno-3'-5'-monophosphate (cAMP)by activation of adenyl cyclase. Cyclic AMP mediate numerous cellular responses, increased concentrations of cAMP are associated with relaxation of bronchial smooth muscle and suppression of some aspects of inflammation, such as inhibition of release proinflammatory mast cell mediators(eg histamine, leukotrienes). | |
Record name | Formoterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00983 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FORMOTEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
73573-87-2, 128954-45-0 | |
Record name | Formoterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00983 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Formamide, N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.654 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FORMOTEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Formoterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015118 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.